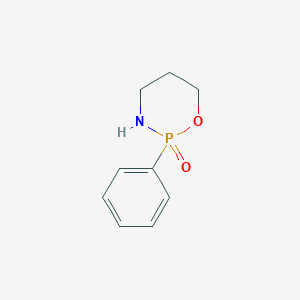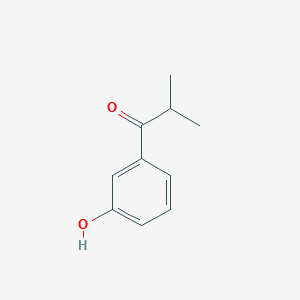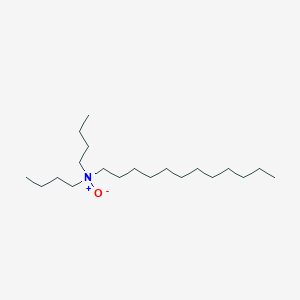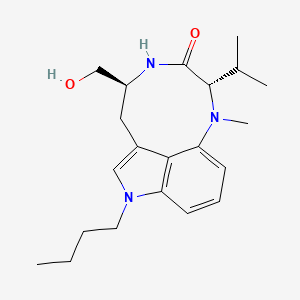
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphinanes, which are characterized by a phosphorus atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has been studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of stable complexes, which can modulate various biochemical pathways. The compound’s ability to form strong bonds with nucleophiles makes it effective in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifosfamide: A DNA alkylating agent used in chemotherapy.
2-Phenyl-5-oxazolone: Used as a reagent in organic synthesis.
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one stands out due to its unique ring structure, which imparts distinct chemical and physical properties
Eigenschaften
| 104125-18-0 | |
Molekularformel |
C9H12NO2P |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
2-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C9H12NO2P/c11-13(10-7-4-8-12-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11) |
InChI-Schlüssel |
BVOMCVBBTZZAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNP(=O)(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/no-structure.png)


![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)

![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
